[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
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Overview
Description
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine typically involves the formation of the imidazole ring followed by the introduction of the methoxyphenyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be functionalized with methoxyphenyl and amine groups through subsequent reactions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUFEMKFOLDJLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242027 |
Source
|
Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-46-0 |
Source
|
Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899374-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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